Cyclobutane-1,2-diol

Description

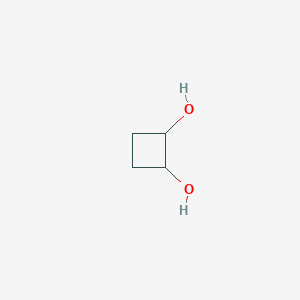

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclobutane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-1-2-4(3)6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPMXFUDCYMCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cyclobutane-1,2-diol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the stereoisomers of cyclobutane-1,2-diol: cis-cyclobutane-1,2-diol (B3395319) and trans-cyclobutane-1,2-diol (B3393599). The unique strained ring structure of cyclobutane (B1203170) derivatives makes them valuable building blocks in organic synthesis, particularly in the development of novel therapeutics and functional materials. This document details established synthetic protocols, methods for stereocontrol, and comprehensive characterization techniques.

Introduction to this compound Stereoisomers

This compound exists as two primary stereoisomers: a meso compound, cis-cyclobutane-1,2-diol, which possesses a plane of symmetry, and a pair of enantiomers, (1R,2R)- and (1S,2S)-trans-cyclobutane-1,2-diol. The stereochemical arrangement of the hydroxyl groups significantly influences the molecule's physical, chemical, and biological properties, making stereocontrolled synthesis a critical aspect of its chemistry.

Synthesis of this compound Stereoisomers

The synthesis of cis- and trans-cyclobutane-1,2-diol can be achieved through distinct stereoselective pathways, typically starting from cyclobutene (B1205218) or a derivative thereof.

Synthesis of cis-Cyclobutane-1,2-diol via Syn-Dihydroxylation

A common and effective method for the synthesis of cis-cyclobutane-1,2-diol involves the syn-dihydroxylation of a cyclobutene precursor. One such method is the catalytic hydrogenation of 1,2-bis(trimethylsilyloxy)cyclobutene (B91658).[1]

Experimental Protocol: Synthesis of cis-Cyclobutane-1,2-diol [1]

-

Materials:

-

1,2-bis(trimethylsilyloxy)cyclobutene

-

Palladium on activated carbon (10% Pd/C)

-

Tetrahydrofuran (B95107) (THF)

-

Hydrogen gas (H₂)

-

Ethyl acetate

-

Petroleum ether

-

Silica (B1680970) gel for flash chromatography

-

-

Procedure:

-

To a solution of 1,2-bis(trimethylsilyloxy)cyclobutene (3.0 g, 13.02 mmol) in tetrahydrofuran (100 mL), add 10% Pd/C (800.0 mg).

-

Stir the mixture under a hydrogen atmosphere at room temperature for 12 hours.

-

After the reaction is complete, filter the mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel, eluting with a mixture of ethyl acetate/petroleum ether (2/1).

-

The product, cis-cyclobutane-1,2-diol, is obtained as a colorless oil (300 mg, 26.2% yield).

-

Synthesis of trans-Cyclobutane-1,2-diol via Epoxidation and Hydrolysis

The synthesis of trans-cyclobutane-1,2-diol is typically achieved through an anti-dihydroxylation strategy. This involves the epoxidation of cyclobutene to form cyclobutene oxide, followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water occurs from the face opposite to the epoxide oxygen, resulting in the trans configuration.

General Experimental Protocol: Synthesis of trans-Cyclobutane-1,2-diol

-

Step 1: Epoxidation of Cyclobutene

-

Dissolve cyclobutene in a suitable aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂).

-

Cool the solution in an ice bath.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution.

-

Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with a sodium bicarbonate solution to remove the acidic byproducts.

-

Dry the organic layer and concentrate under reduced pressure to obtain cyclobutene oxide.

-

-

Step 2: Acid-Catalyzed Hydrolysis of Cyclobutene Oxide

-

Dissolve the crude cyclobutene oxide in a mixture of an organic solvent (e.g., acetone (B3395972) or THF) and water.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄).

-

Stir the mixture at room temperature until the epoxide is consumed (monitored by TLC).

-

Neutralize the acid with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by chromatography or recrystallization to yield trans-cyclobutane-1,2-diol.

-

Stereoselective Synthesis: Sharpless Asymmetric Dihydroxylation

For the enantioselective synthesis of chiral trans-cyclobutane-1,2-diols, the Sharpless asymmetric dihydroxylation is a powerful tool. This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond.[2][3][4] The commercially available AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) provide access to the (1S,2S) and (1R,2R) enantiomers, respectively.

General Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Cyclobutene

-

Materials:

-

Cyclobutene

-

AD-mix-α or AD-mix-β

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂) (optional, to improve reaction rate)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate

-

-

Procedure:

-

Prepare a biphasic solvent system of tert-butanol and water (1:1).

-

Dissolve the AD-mix in the solvent system and cool to 0 °C.

-

If needed, add methanesulfonamide.

-

Add cyclobutene to the stirred mixture.

-

Stir the reaction vigorously at 0 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding solid sodium sulfite and stirring for one hour.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude diol by chromatography to obtain the enantiomerically enriched trans-cyclobutane-1,2-diol.

-

Data Presentation: Properties of this compound Stereoisomers

The following table summarizes the known and computed physical and spectroscopic properties of the cis and trans stereoisomers of this compound.

| Property | cis-Cyclobutane-1,2-diol | trans-Cyclobutane-1,2-diol |

| Molecular Formula | C₄H₈O₂ | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol [5] | 88.11 g/mol [6] |

| Stereochemistry | meso | Enantiomeric pair ((1R,2R) and (1S,2S)) |

| Physical State | Colorless oil[1] | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| ¹H NMR (CDCl₃) | δ 4.59 (s, 2H), 4.19 (q, J=3.7 Hz, 2H), 2.17-1.69 (m, 4H)[1] | Data not available |

| ¹³C NMR | Data not available | Data not available |

| IR Spectroscopy | Data not available | Data not available |

| Mass Spectrometry | Data not available | Data not available |

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic pathways and experimental workflows described in this guide.

Caption: Synthetic pathways to this compound stereoisomers.

Caption: Experimental workflow for the synthesis of cis-cyclobutane-1,2-diol.

Caption: General experimental workflow for the synthesis of trans-cyclobutane-1,2-diol.

Caption: General workflow for the Sharpless asymmetric dihydroxylation of cyclobutene.

Conclusion

This technical guide has outlined the primary synthetic routes to the stereoisomers of this compound and provided detailed experimental protocols where available in the literature. The synthesis of cis-cyclobutane-1,2-diol is well-documented, while the synthesis of the trans isomer and its enantiomerically pure forms can be achieved through established methodologies such as epoxidation-hydrolysis and Sharpless asymmetric dihydroxylation. A notable gap in the current literature is the lack of a comprehensive public database of experimental physical and spectroscopic data for both isomers, which presents an opportunity for further research. The synthetic pathways and workflows provided herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Cas 1124-13-6 | TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID [finechemical.net]

- 6. trans-Cyclobutane-1,2-diol | C4H8O2 | CID 12182220 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physical and chemical properties of cis-cyclobutane-1,2-diol"

An In-depth Technical Guide to the Physical and Chemical Properties of cis-Cyclobutane-1,2-diol (B3395319)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Cyclobutane-1,2-diol is a vicinal diol featuring a strained four-membered carbocyclic ring. This structural motif is of significant interest in organic synthesis and medicinal chemistry due to its unique stereochemical and conformational properties. The cyclobutane (B1203170) ring, while less strained than cyclopropane, imparts a degree of rigidity that can be exploited in the design of conformationally restricted molecules. This guide provides a comprehensive overview of the known physical and chemical properties of cis-cyclobutane-1,2-diol, along with detailed experimental protocols and an exploration of its potential biological relevance.

Physical Properties

Table 1: Physical and Computed Properties of cis-Cyclobutane-1,2-diol

| Property | Value | Source/Method |

| Molecular Formula | C₄H₈O₂ | - |

| Molecular Weight | 88.11 g/mol | Computed[1] |

| Physical Form | Colorless Liquid | Commercial Supplier[2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Predicted pKa | 14.45 ± 0.40 | Predicted[3] |

| XLogP3 | -0.5 | Computed[1] |

| Hydrogen Bond Donor Count | 2 | Computed[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed[1] |

| Topological Polar Surface Area | 40.5 Ų | Computed[1] |

Solubility: Quantitative solubility data for cis-cyclobutane-1,2-diol is not available. However, based on its structure and the properties of analogous compounds like cis-1,2-cyclohexanediol, it is expected to be moderately soluble in water due to the presence of two hydroxyl groups capable of hydrogen bonding. It is anticipated to have good solubility in polar organic solvents such as ethanol, methanol, and acetone.

Chemical Properties and Reactivity

cis-Cyclobutane-1,2-diol undergoes reactions typical of vicinal diols, with its reactivity influenced by the strained cyclobutane ring.

Molybdenum-Catalyzed Oxidative Cleavage

A key reaction of cis-cyclobutane-1,2-diols is their oxidative cleavage to form 1,4-dicarbonyl compounds. This transformation can be efficiently achieved using a molybdenum catalyst with dimethyl sulfoxide (B87167) (DMSO) acting as both the solvent and the oxidant.[4][5][6] This reaction is a valuable synthetic tool for accessing linear 1,4-dicarbonyl systems from a cyclic precursor.

Esterification

Like other diols, cis-cyclobutane-1,2-diol can be esterified. Reaction with an acylating agent such as acetic anhydride (B1165640), typically in the presence of a base or an acid catalyst, would yield the corresponding mono- or di-acetate ester. The strained nature of the cyclobutane ring is not expected to significantly hinder this reaction.

Reduction

The hydroxyl groups of cis-cyclobutane-1,2-diol are not reducible by common hydride reducing agents. However, the diol can be converted to a more reactive derivative, such as a tosylate, which can then be reduced to the parent hydrocarbon, cyclobutane, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocols

Synthesis of cis-Cyclobutane-1,2-diol

Method: syn-Dihydroxylation of Cyclobutene (B1205218) with Potassium Permanganate (B83412)

This method provides a straightforward route to cis-cyclobutane-1,2-diol from cyclobutene. The reaction proceeds via a cyclic manganate (B1198562) ester intermediate, which is then hydrolyzed to the cis-diol.[8]

-

Materials: Cyclobutene, potassium permanganate (KMnO₄), sodium hydroxide (B78521) (NaOH), water, ice, t-butyl alcohol.

-

Procedure:

-

A solution of cyclobutene in t-butyl alcohol is prepared in a flask.

-

A dilute aqueous solution of sodium hydroxide is added, and the mixture is cooled to approximately 0°C in an ice bath.

-

A pre-cooled, dilute aqueous solution of potassium permanganate is added dropwise to the vigorously stirred cyclobutene solution. The temperature should be maintained below 5°C throughout the addition.

-

The reaction progress is monitored by the disappearance of the purple color of the permanganate.

-

Upon completion, the reaction is quenched by the addition of a small amount of sodium bisulfite to reduce any excess permanganate.

-

The manganese dioxide precipitate is removed by filtration.

-

The filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cis-cyclobutane-1,2-diol.

-

Purification can be achieved by column chromatography on silica (B1680970) gel.

-

Molybdenum-Catalyzed Oxidative Cleavage

This protocol is based on the work of Sanz and coworkers.[7][9]

-

Materials: cis-Cyclobutane-1,2-diol, molybdenum(VI) dioxide bis(acetylacetonate) [MoO₂(acac)₂], dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a solution of cis-cyclobutane-1,2-diol in DMSO is added a catalytic amount of MoO₂(acac)₂.

-

The reaction mixture is heated to a specified temperature (e.g., 90-150°C) and stirred for a designated period.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The product, succinaldehyde, is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Esterification with Acetic Anhydride (General Protocol)

This is a general procedure for the diacetylation of a diol.[10][11][12]

-

Materials: cis-Cyclobutane-1,2-diol, acetic anhydride, pyridine (B92270) (or another suitable base like triethylamine), a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

cis-Cyclobutane-1,2-diol is dissolved in the chosen solvent.

-

Pyridine is added to the solution.

-

Acetic anhydride is added dropwise to the stirred solution at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude diacetate.

-

Purification is performed by column chromatography or distillation.

-

Spectroscopic Analysis

Table 2: Expected Spectroscopic Data for cis-Cyclobutane-1,2-diol

| Technique | Expected Features |

| ¹H NMR | - A multiplet for the methine protons (CH-OH) due to coupling with the adjacent methylene (B1212753) protons. - A complex multiplet for the methylene protons (CH₂) of the cyclobutane ring. - A broad singlet for the hydroxyl protons (-OH), which is exchangeable with D₂O. |

| ¹³C NMR | - A signal for the methine carbons (CH-OH) in the downfield region typical for carbons attached to oxygen. - A signal for the methylene carbons (CH₂) in the upfield region. Due to the cis symmetry, the two methylene carbons may be equivalent. |

| IR Spectroscopy | - A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. - C-H stretching absorptions just below 3000 cm⁻¹. - A C-O stretching absorption in the region of 1000-1200 cm⁻¹. - CH₂ bending and scissoring vibrations in the fingerprint region. |

Biological and Pharmacological Context

While there is no specific reported biological activity or signaling pathway directly involving cis-cyclobutane-1,2-diol, the cyclobutane motif is present in numerous biologically active molecules and is increasingly utilized in drug design.[12][13] The rigid nature of the cyclobutane ring can be used to control the conformation of a molecule, which can be advantageous for binding to biological targets.

Hypothetical Metabolic Pathway

The metabolism of cis-cyclobutane-1,2-diol has not been studied. However, based on the metabolism of the analogous cis-indane-1,2-diol, a plausible metabolic pathway would involve oxidation of the secondary alcohol groups to the corresponding ketone, followed by further oxidation or conjugation for excretion.

Potential for Enzyme Inhibition

Diol-containing molecules can act as inhibitors of certain enzymes. For instance, but-3-ene-1,2-diol has been shown to be a mechanism-based inhibitor of coenzyme B12-dependent glycerol (B35011) dehydratase. It is conceivable that cis-cyclobutane-1,2-diol could act as a competitive inhibitor for enzymes that process small diol substrates.

Visualizations

Caption: Synthetic route to cis-cyclobutane-1,2-diol and its key chemical transformations.

Caption: A hypothetical metabolic pathway for cis-cyclobutane-1,2-diol.

Caption: Conceptual diagram of competitive enzyme inhibition by cis-cyclobutane-1,2-diol.

Conclusion

cis-Cyclobutane-1,2-diol is a structurally intriguing molecule with potential applications in organic synthesis and as a scaffold in medicinal chemistry. While there are gaps in the experimental data for its physical properties, its chemical reactivity is in line with that of other vicinal diols, with the added dimension of the strained cyclobutane ring. The synthetic and reactive pathways outlined in this guide provide a solid foundation for its use in research and development. Further studies are warranted to fully elucidate its physical properties, explore its biological activities, and expand its synthetic utility.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00436H [pubs.rsc.org]

- 7. orgosolver.com [orgosolver.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. studylib.net [studylib.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of trans-Cyclobutane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for trans-cyclobutane-1,2-diol (B3393599). Due to a lack of directly available experimental spectra for this specific compound in the public domain, this guide utilizes data from structurally similar compounds, primarily trans-cyclobutane-1,2-dicarboxylic acid, to predict and summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach allows for a robust estimation of the key spectral features essential for the identification and characterization of trans-cyclobutane-1,2-diol in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for trans-cyclobutane-1,2-diol. It is important to note that this data is extrapolated from analogous compounds and theoretical principles.

Table 1: Predicted ¹H NMR Data for trans-Cyclobutane-1,2-diol

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1, H-2 (methine) | 3.5 - 4.0 | Multiplet | |

| H-3, H-4 (methylene) | 1.8 - 2.5 | Multiplet | |

| -OH | Variable (concentration dependent) | Singlet (broad) |

Note: The chemical shifts are estimates. The methine protons (H-1, H-2) are expected to be downfield due to the deshielding effect of the adjacent hydroxyl groups. The methylene (B1212753) protons (H-3, H-4) will likely appear as complex multiplets due to coupling with each other and with the methine protons.

Table 2: Predicted ¹³C NMR Data for trans-Cyclobutane-1,2-diol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1, C-2 (methine) | 65 - 75 |

| C-3, C-4 (methylene) | 20 - 30 |

Note: The carbon atoms bearing the hydroxyl groups (C-1, C-2) are expected to have a significantly higher chemical shift compared to the methylene carbons (C-3, C-4) due to the electronegativity of the oxygen atoms.

Table 3: Predicted Infrared (IR) Spectroscopy Data for trans-Cyclobutane-1,2-diol

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (alkane) | 2850 - 3000 | Medium |

| C-O Stretch (alcohol) | 1000 - 1260 | Strong |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The C-H stretching region may show distinct peaks for the methine and methylene groups.

Table 4: Predicted Mass Spectrometry (MS) Data for trans-Cyclobutane-1,2-diol

| m/z | Predicted Fragment | Notes |

| 88 | [M]⁺ | Molecular ion peak (low intensity expected). |

| 70 | [M - H₂O]⁺ | Loss of a water molecule. |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Fragmentation of the cyclobutane (B1203170) ring. |

| 44 | [C₂H₄O]⁺ | Cleavage of the C1-C2 and C3-C4 bonds. |

Note: The molecular ion peak for small alcohols can be weak or absent. Fragmentation is expected to be significant, with common losses including water and cleavage of the cyclobutane ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. These protocols are standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy A sample of the compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O; approximately 0.5-0.7 mL) in an NMR tube.[1] Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). The spectrum is acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher.[2] Key parameters to set include the number of scans, relaxation delay, and pulse width. Data processing involves Fourier transformation, phase correction, and baseline correction.

2.1.2 ¹³C NMR Spectroscopy A more concentrated sample (10-50 mg) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The sample is dissolved in a deuterated solvent as for ¹H NMR. The experiment is usually run with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[3][4] A greater number of scans and a longer relaxation delay are often necessary compared to ¹H NMR.[5]

Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using a KBr pellet or as a mull (e.g., Nujol). For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.[6] The sample is placed in the path of an infrared beam, and the transmitted or reflected light is measured by a detector. A background spectrum is typically run first and subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[8] The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[9][10] The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[9]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like trans-cyclobutane-1,2-diol.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of trans-cyclobutane-1,2-diol. While the data presented is based on analogous compounds, it offers valuable insights for researchers in identifying and characterizing this molecule. The provided experimental protocols and workflow serve as a practical guide for the spectroscopic analysis of this and other novel organic compounds. It is recommended that experimental data, once obtained, be compared with these predictions to confirm the structure and purity of trans-cyclobutane-1,2-diol.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. books.rsc.org [books.rsc.org]

- 6. mse.washington.edu [mse.washington.edu]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stereochemistry and Chirality of Substituted Cyclobutane-1,2-diols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the stereochemistry and chirality of substituted cyclobutane-1,2-diols. Cyclobutane (B1203170) rings are prevalent structural motifs in a wide array of biologically active molecules and natural products.[1] Their inherent ring strain and puckered conformation present unique stereochemical challenges and opportunities in medicinal chemistry and drug design. Understanding the spatial arrangement of substituents on the cyclobutane core is paramount for elucidating structure-activity relationships and designing novel therapeutic agents. This guide delves into the synthesis, conformational analysis, and stereochemical characterization of this important class of molecules, with a focus on providing practical data and methodologies for researchers in the field.

Stereoisomerism in Substituted Cyclobutane-1,2-diols

The stereochemistry of 1,2-disubstituted cyclobutanes is defined by the relative orientation of the two substituents, leading to the possibility of cis and trans diastereomers.

-

cis-Isomers: The two hydroxyl groups are on the same face of the cyclobutane ring. A cis-1,2-disubstituted cyclobutane with identical substituents at C1 and C2 possesses a plane of symmetry and is therefore achiral (a meso compound). If the substituents are different, the cis isomer is chiral and exists as a pair of enantiomers.

-

trans-Isomers: The two hydroxyl groups are on opposite faces of the antechamber ring. trans-1,2-disubstituted cyclobutanes are always chiral and exist as a pair of enantiomers, regardless of whether the substituents are identical or different.

The puckered nature of the cyclobutane ring further complicates its stereochemistry, leading to different conformational isomers.

Conformational Analysis of the Cyclobutane Ring

Unlike a planar representation might suggest, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to relieve torsional strain between adjacent hydrogen atoms.[2] This puckering is characterized by a dihedral angle of about 25-35°.[2][3] The puckering is a dynamic process, and the ring can rapidly interconvert between equivalent puckered conformations.

The presence of substituents on the cyclobutane ring influences the puckering and the preferred conformation.[4] Substituents can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is determined by a balance of steric and electronic effects. For instance, in trans-1,2-disubstituted cyclobutanes, the conformation with both substituents in pseudo-equatorial positions is generally more stable to minimize steric interactions.[5] In contrast, cis-1,2-disubstituted cyclobutanes often exist as a fluctuating equilibrium between two equivalent conformations where one substituent is pseudo-axial and the other is pseudo-equatorial.[5]

Synthesis of Substituted Cyclobutane-1,2-diols

The stereocontrolled synthesis of substituted cyclobutane-1,2-diols is a key challenge for organic chemists. Several strategies have been developed to access these compounds with high diastereoselectivity and enantioselectivity.

One common approach involves the [2+2] cycloaddition of an alkene with a ketene (B1206846) or another suitable two-carbon component.[6] Subsequent reduction of the resulting cyclobutanone (B123998) can yield the desired diol. The stereochemical outcome of the reduction is often dependent on the reducing agent and the steric environment around the carbonyl group.

Another strategy involves the dihydroxylation of a corresponding cyclobutene (B1205218) precursor. The choice of dihydroxylation reagent can influence the stereoselectivity of the reaction, providing access to either cis or trans diols.

The synthesis of enantiomerically pure cyclobutane-1,2-diols often requires the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.[7][8] For example, enantiomerically enriched cyclobutane diols have been prepared through the acid-catalyzed ring expansion of chiral cyclopropyl (B3062369) derivatives followed by diastereoselective reduction.[6]

A general workflow for the synthesis and stereochemical analysis of substituted cyclobutane-1,2-diols is presented below:

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools for the stereochemical elucidation of substituted cyclobutane-1,2-diols.

NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides valuable information about the relative stereochemistry and conformation of cyclobutane derivatives through the analysis of chemical shifts and coupling constants.

-

Chemical Shifts: The chemical shifts of the ring protons are sensitive to the nature and orientation of the substituents. For example, the hydroxyl and amino groups in cyclobutanol (B46151) and cyclobutylamine (B51885) cause a significant shielding of the protons on the opposite CH₂ group of the ring.[9]

-

Coupling Constants: Vicinal (³J) and long-range (⁴J) proton-proton coupling constants are particularly informative. The magnitude of ³J is related to the dihedral angle between the coupled protons, as described by the Karplus equation. In cyclobutanes, ⁴J couplings can be used to determine the conformational equilibrium between axial and equatorial conformers, with ⁴J(eq-eq) being around 5 Hz and ⁴J(ax-ax) close to 0 Hz.[9]

Table 1: Representative ¹H NMR Coupling Constants for Substituted Cyclobutanes

| Coupling Type | Substituent Orientation | Typical Value (Hz) | Reference |

| 3JHH (vicinal) | cis | 6-8 | [10] |

| 3JHH (vicinal) | trans | 2-5 | [10] |

| 4JHH (long-range) | eq-eq | ~5 | [9] |

| 4JHH (long-range) | ax-ax | ~0 | [9] |

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of chiral centers. This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, offering definitive proof of the stereochemistry and conformation of substituted cyclobutane-1,2-diols in the solid state.[11][12]

Table 2: Illustrative Crystallographic Data for a Substituted Cyclobutane (Note: This is a representative table; specific values will vary for different compounds.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 105.67 |

| Puckering Angle (°) | 32.5 |

| C1-C2-C3-C4 Dihedral Angle (°) | -28.9 |

| O1-C1-C2-O2 Dihedral Angle (°) | 55.4 (cis) |

Computational Modeling

In conjunction with experimental techniques, computational methods such as Density Functional Theory (DFT) and Molecular Mechanics (MM) are powerful tools for investigating the stereochemistry of cyclobutane derivatives.[13] These methods can be used to:

-

Calculate the relative energies of different stereoisomers and conformers.

-

Predict equilibrium geometries, including puckering angles and dihedral angles.

-

Simulate NMR parameters to aid in the interpretation of experimental spectra.

Table 3: Calculated Relative Energies of Cyclobutane-1,2-diol Conformers (Note: This is a representative table; specific values will vary based on the level of theory and substituents.)

| Stereoisomer | Conformer | Relative Energy (kcal/mol) |

| cis-1,2-diol | Pseudo-axial/Pseudo-equatorial | 0.0 |

| trans-1,2-diol | Di-pseudo-equatorial | -1.5 |

| trans-1,2-diol | Di-pseudo-axial | +3.2 |

The stereoisomeric relationship between the different forms of a generic 1,2-disubstituted cyclobutane can be visualized as follows:

Experimental Protocols

General Procedure for the Synthesis of Substituted Cyclobutane-1,2-diols via Grignard Reaction with 2-Hydroxycyclobutanone

This protocol is adapted from a general method for the synthesis of a variety of cyclobutane-1,2-diols.[14]

-

Reaction Setup: A solution of 2-hydroxycyclobutanone in an anhydrous etheral solvent (e.g., THF, diethyl ether) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Grignard Addition: The desired Grignard reagent (e.g., phenylmagnesium bromide, methylmagnesium chloride) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for a specified time (e.g., 2 hours).

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, a mixture of cis and trans diastereomers, is purified by column chromatography on silica (B1680970) gel to separate the individual stereoisomers.

Protocol for NMR Analysis of Cyclobutane Stereoisomers

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹H-¹H COSY Acquisition: Acquire a two-dimensional ¹H-¹H Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity.

-

¹H-¹H NOESY/ROESY Acquisition: Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment to determine through-space proximities of protons, which is crucial for distinguishing between cis and trans isomers.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the coupling constants and cross-peaks in the 2D spectra to assign the stereochemistry and deduce the preferred conformation.

Protocol for Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the purified this compound isomer suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[12]

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[11]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[11]

-

Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, dihedral angles, and the absolute configuration (if a chiral space group).

Conclusion

The stereochemistry and chirality of substituted cyclobutane-1,2-diols are complex yet crucial aspects for their application in drug discovery and development. A thorough understanding of their synthesis, conformational preferences, and stereochemical characterization is essential for the rational design of molecules with desired biological activities. This guide has provided a foundational overview of these topics, including key quantitative data and experimental protocols, to aid researchers in their exploration of this important class of compounds. The interplay of synthetic strategies, advanced spectroscopic techniques, and computational modeling will continue to drive innovation in the field of cyclobutane chemistry.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substituent effects on the puckering mode of the cyclobutane ring and the glycosyl bond of cis-syn photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]

- 9. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Historical Synthesis of Cyclobutane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of cyclobutane-1,2-diol, a key chiral synthon with significant applications in organic synthesis and drug development. The document traces the historical context of cyclobutane (B1203170) chemistry, from the initial synthesis of the parent hydrocarbon to the development of stereoselective methods for the preparation of its diol derivatives. Detailed experimental protocols for key historical and modern synthetic routes are presented, alongside a quantitative comparison of their efficiencies. Furthermore, this guide explores the emerging understanding of the biological significance of the cyclobutane motif, providing a foundation for its application in the design of novel therapeutics.

Introduction: The Emergence of Cyclobutane Chemistry

The study of cyclobutane and its derivatives has a rich history rooted in the early explorations of cyclic compounds. The inherent ring strain of the four-membered ring presented a significant synthetic challenge to early organic chemists, making its controlled synthesis a notable achievement.

The first synthesis of the parent hydrocarbon, cyclobutane, was accomplished in 1907 by the renowned chemist Richard Willstätter.[1] His work, which involved the hydrogenation of cyclobutene (B1205218), laid the groundwork for the investigation of this unique class of cyclic compounds. While Willstätter's focus was on the parent hydrocarbon, his pioneering efforts opened the door for the subsequent exploration and synthesis of functionalized cyclobutane derivatives, including the diol.

The cyclobutane motif is now recognized as a valuable structural component in a variety of biologically active molecules and is increasingly incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic profiles.[2][3] this compound, in particular, serves as a versatile chiral building block for the synthesis of complex molecules.

Historical Synthesis of this compound

While the exact first synthesis of this compound is not definitively documented in readily available literature, its preparation would have logically followed the development of methods for the functionalization of cyclobutene, the precursor synthesized by Willstätter. Early methods for the dihydroxylation of alkenes were soon applied to this new cyclic olefin.

Oxidation of Cyclobutene

One of the earliest and most straightforward approaches to the synthesis of cis-cyclobutane-1,2-diol (B3395319) is the direct oxidation of cyclobutene.

The use of potassium permanganate (B83412) (KMnO₄) for the syn-dihydroxylation of alkenes was a well-established method in the early 20th century. The reaction proceeds through a cyclic manganate (B1198562) ester intermediate, which is subsequently hydrolyzed to yield the cis-diol.

Experimental Protocol: cis-Hydroxylation of Cyclobutene with Potassium Permanganate (Historical Perspective)

-

Reaction: Oxidation of cyclobutene to cis-cyclobutane-1,2-diol.

-

Reagents: Cyclobutene, Potassium Permanganate (KMnO₄), Water, and a co-solvent such as acetone.

-

Procedure:

-

A solution of cyclobutene in a suitable co-solvent (e.g., acetone) is cooled in an ice bath.

-

A cooled, dilute aqueous solution of potassium permanganate is added dropwise to the cyclobutene solution with vigorous stirring. The purple color of the permanganate is discharged as the reaction proceeds.

-

The reaction is monitored for the persistence of the purple color, indicating the consumption of the alkene.

-

Upon completion, the reaction mixture is filtered to remove the manganese dioxide (MnO₂) precipitate.

-

The filtrate is then concentrated under reduced pressure to remove the co-solvent.

-

The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield crude cis-cyclobutane-1,2-diol.

-

Purification can be achieved by distillation or recrystallization.

-

Hydrolysis of Cyclobutene Derivatives

The synthesis of trans-cyclobutane-1,2-diol (B3393599) historically involved a two-step process starting from cyclobutene, proceeding through an epoxide intermediate.

The epoxidation of cyclobutene, followed by acid- or base-catalyzed hydrolysis of the resulting cyclobutene oxide, provides access to the trans-diol. This method relies on the stereospecificity of the epoxide opening, which occurs via an Sₙ2 mechanism, leading to inversion of configuration at one of the carbon atoms.

Experimental Protocol: Synthesis of trans-Cyclobutane-1,2-diol via Epoxidation-Hydrolysis (Historical Perspective)

-

Reaction Step 1: Epoxidation of cyclobutene.

-

Reagents: Cyclobutene, a peroxy acid (e.g., perbenzoic acid).

-

Procedure (Step 1):

-

Cyclobutene is dissolved in a non-polar solvent such as chloroform (B151607) or dichloromethane.

-

A solution of a peroxy acid in the same solvent is added portion-wise at a controlled temperature, typically around 0 °C.

-

The reaction is stirred until the complete consumption of the alkene, which can be monitored by titration of the remaining peroxy acid.

-

The reaction mixture is washed with a solution of sodium bisulfite to destroy excess peroxy acid, followed by a wash with a saturated sodium bicarbonate solution to remove the carboxylic acid byproduct.

-

The organic layer is dried and the solvent is carefully removed to yield cyclobutene oxide.

-

-

Reaction Step 2: Hydrolysis of cyclobutene oxide.

-

Reagents: Cyclobutene oxide, dilute aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

-

Procedure (Step 2):

-

The crude cyclobutene oxide is treated with a dilute aqueous solution of an acid or a base.

-

The mixture is stirred, often with gentle heating, to promote the ring-opening of the epoxide.

-

After the reaction is complete, the mixture is neutralized.

-

The aqueous solution is extracted with an organic solvent.

-

The combined organic extracts are dried and the solvent is evaporated to afford trans-cyclobutane-1,2-diol.

-

Further purification can be performed by distillation or recrystallization.

-

Evolution of Synthetic Methodologies

Over the decades, synthetic methods for producing cyclobutane-1,2-diols have evolved to offer greater stereocontrol, efficiency, and scalability.

Prévost and Woodward Dihydroxylations

The Prévost and Woodward reactions, developed in the mid-20th century, provided more refined methods for the dihydroxylation of alkenes with predictable stereochemistry.

-

Prévost Reaction: This reaction utilizes iodine and silver benzoate (B1203000) in an anhydrous solvent to produce trans-1,2-diols.

-

Woodward's Modification: A modification of the Prévost reaction, carried out in the presence of water, leads to the formation of cis-1,2-diols.

Modern Synthetic Approaches

Contemporary organic synthesis offers a variety of highly efficient and stereoselective methods for the preparation of cyclobutane-1,2-diols. One notable modern approach involves the hydrogenation of 1,2-bis(trimethylsilyloxy)cyclobutene (B91658).[4]

Experimental Protocol: Synthesis of cis-Cyclobutane-1,2-diol from 1,2-Bis(trimethylsilyloxy)cyclobutene

-

Reaction: Hydrogenation of 1,2-bis(trimethylsilyloxy)cyclobutene followed by hydrolysis.

-

Reagents: 1,2-Bis(trimethylsilyloxy)cyclobutene, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst, and a solvent such as ethanol (B145695) or ethyl acetate.

-

Procedure:

-

1,2-Bis(trimethylsilyloxy)cyclobutene is dissolved in a suitable solvent in a hydrogenation vessel.

-

A catalytic amount of palladium on carbon is added to the solution.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a specified pressure and temperature.

-

The reaction is monitored by techniques such as TLC or GC-MS until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate, containing the silyl-protected diol, is then treated with a protic source (e.g., water or dilute acid) to hydrolyze the silyl (B83357) ethers.

-

The product, cis-cyclobutane-1,2-diol, is isolated by extraction and purified by chromatography or distillation.

-

Quantitative Data Summary

The following table summarizes the typical yields for the different synthetic methods discussed. It is important to note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.

| Synthesis Method | Stereochemistry | Typical Yield (%) |

| Permanganate Oxidation of Cyclobutene | cis | 30-50 |

| Epoxidation-Hydrolysis of Cyclobutene | trans | 40-60 |

| Prévost Dihydroxylation of Cyclobutene | trans | 50-70 |

| Woodward Dihydroxylation of Cyclobutene | cis | 60-80 |

| Hydrogenation of 1,2-bis(trimethylsilyloxy)cyclobutene | cis | >90 |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic transformations described.

Biological Significance and Drug Development

The rigid, puckered conformation of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry.[2] The introduction of a cyclobutane moiety can confer conformational rigidity to a molecule, which can lead to improved binding affinity and selectivity for a biological target. Furthermore, the cyclobutane core is generally metabolically stable.

While specific signaling pathways directly modulated by this compound are not extensively documented, the diol serves as a crucial chiral precursor for the synthesis of a wide range of biologically active molecules. Its value lies in its ability to introduce a stereochemically defined four-membered ring into a larger molecular framework.

The general role of the cyclobutane scaffold in drug design can be illustrated as follows:

Conclusion

The journey from the initial synthesis of cyclobutane to the development of sophisticated methods for preparing its diol derivatives highlights the significant progress in synthetic organic chemistry. This compound has transitioned from a synthetic curiosity to a valuable chiral building block in modern drug discovery. The historical methods, while often lower in yield and stereoselectivity, laid the essential groundwork for the highly efficient and precise syntheses available today. As the understanding of the conformational and metabolic advantages of the cyclobutane scaffold continues to grow, the importance of versatile synthons like this compound in the development of new therapeutics is set to expand further. This guide serves as a foundational resource for researchers seeking to leverage the unique properties of this important molecule.

References

Thermodynamic Stability of Cyclobutane-1,2-diol Conformers: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of cis- and trans-cyclobutane-1,2-diol (B3393599) conformers. The puckered nature of the cyclobutane (B1203170) ring, coupled with the stereoelectronic effects of the vicinal hydroxyl groups, gives rise to a complex conformational landscape. This document synthesizes findings from computational modeling and experimental spectroscopy to elucidate the preferred conformations and the role of intramolecular hydrogen bonding. Key quantitative data are summarized, and methodologies for computational and experimental analysis are detailed for researchers in drug development and chemical sciences.

Introduction

Cyclobutane rings are key structural motifs in numerous biologically active molecules and natural products. The inherent ring strain and puckered conformation of the cyclobutane moiety significantly influence the spatial orientation of its substituents, thereby dictating molecular recognition and reactivity. In the case of cyclobutane-1,2-diol, the conformational preferences are further modulated by the potential for intramolecular hydrogen bonding between the two hydroxyl groups. Understanding the thermodynamic stability of the different conformers of cis- and trans-cyclobutane-1,2-diol is crucial for the rational design of molecules with specific three-dimensional structures and for predicting their chemical behavior.

The cyclobutane ring is not planar and adopts a puckered or "butterfly" conformation to alleviate torsional strain. This results in two types of substituent positions: pseudo-axial and pseudo-equatorial. The interplay between the steric hindrance of the substituents and the formation of intramolecular hydrogen bonds determines the most stable conformation.

Conformational Analysis of trans-Cyclobutane-1,2-diol

The trans isomer of this compound can exist in two primary puckered conformations: one with the hydroxyl groups in a pseudo-diequatorial orientation and another with them in a pseudo-diaxial arrangement.

Computational and spectroscopic studies indicate that the diequatorial conformer is generally more stable, as it minimizes steric repulsion between the hydroxyl groups and the rest of the ring.[1] However, the potential for intramolecular hydrogen bonding complicates this picture.

A study combining Raman jet spectroscopy and Density Functional Theory (DFT) calculations has shown that intramolecular hydrogen bonding in trans-cyclobutane-1,2-diol is weaker than in its larger ring counterparts, such as trans-cyclopentane-1,2-diol and trans-cyclohexane-1,2-diol.[1] The constrained geometry of the four-membered ring prevents the hydroxyl groups from achieving the optimal distance and angle for strong hydrogen bond formation.[1]

Quantitative Conformational Data for trans-Cyclobutane-1,2-diol

| Parameter | Value | Reference |

| Ring Dihedral Angle (Puckering Angle) | ~28° | [2] |

| C-C Bond Length | ~1.55 Å | [2] |

| C-H Bond Length | ~1.09 Å | [2] |

Note: These are general values for the cyclobutane ring; specific substitutions will cause minor deviations.

Conformational Analysis of cis-Cyclobutane-1,2-diol (B3395319)

For the cis isomer, the two hydroxyl groups are on the same side of the ring. This arrangement can lead to more significant steric interactions but also potentially more favorable geometries for intramolecular hydrogen bonding. The primary conformations involve one hydroxyl group in a pseudo-axial position and the other in a pseudo-equatorial position. Due to the flexibility of the ring, these positions can interconvert through ring flipping.

Detailed experimental and computational studies specifically focused on the conformational energetics of cis-cyclobutane-1,2-diol are less prevalent in the literature compared to the trans isomer. However, based on general principles of conformational analysis of substituted cyclobutanes, it is expected that the molecule will adopt a puckered conformation to minimize torsional strain. The orientation of the hydroxyl groups will be a balance between minimizing steric hindrance and maximizing any stabilizing intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding

The presence and strength of intramolecular hydrogen bonds are critical in determining the relative stability of the conformers of this compound. DFT calculations have been employed to predict the OH stretching frequencies, which correlate with the strength of hydrogen bonding.[1] For trans-cyclobutane-1,2-diol, the observed and calculated frequencies suggest a weak hydrogen bond.[1]

In general for vicinal diols, the ability to form an intramolecular hydrogen bond is influenced by the O-C-C-O dihedral angle. The puckered nature of the cyclobutane ring imposes significant constraints on this angle, making strong hydrogen bonding less favorable compared to more flexible acyclic or larger cyclic diols.

References

Quantum Chemical Blueprint of Cyclobutane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane-1,2-diol, a seemingly simple cyclic alcohol, presents a fascinating case study in conformational complexity, driven by the interplay of ring strain, puckering, and intramolecular hydrogen bonding. As a structural motif in various biologically active molecules and a chiral building block in organic synthesis, a deep understanding of its three-dimensional structure and energetic landscape is paramount for predicting its reactivity, designing derivatives, and modeling its interactions in biological systems. This technical guide provides an in-depth overview of the quantum chemical calculations used to elucidate the structural and spectroscopic properties of cis- and trans-cyclobutane-1,2-diol, offering a roadmap for computational investigation.

Conformational Analysis: The Puckered World of this compound

The cyclobutane (B1203170) ring is not planar; it adopts a puckered conformation to alleviate angle strain. The presence of two hydroxyl substituents introduces additional conformational variables, including their relative orientation (cis or trans) and the potential for intramolecular hydrogen bonding. Computational methods, particularly Density Functional Theory (DFT), are indispensable for identifying and ranking the stability of these various conformers.

The primary conformers arise from the puckering of the cyclobutane ring and the orientation of the hydroxyl groups. For trans-cyclobutane-1,2-diol, key conformations involve diequatorial and diaxial arrangements of the hydroxyl groups. In the cis isomer, the substituents are constrained to one axial and one equatorial position. Intramolecular hydrogen bonding can significantly influence the relative stability of these conformers.

Data Presentation: Relative Energies of Conformers

| Isomer | Conformer Description | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···O) |

| trans-Cyclobutane-1,2-diol | Diequatorial (most stable) | 0.00 | Absent |

| Diaxial | > 0.70 | Possible | |

| cis-Cyclobutane-1,2-diol | Axial-Equatorial (intramolecular H-bond) | Potentially the most stable | Present |

| Axial-Equatorial (no intramolecular H-bond) | Higher in energy | Absent |

Note: The relative energy for the diaxial trans conformer is inferred from studies on cyclopentane-1,2-diol, where the diaxial form was found to be 0.70 kcal/mol higher in energy than the diequatorial form at the B3LYP/6-31G* level. The stability of the cis conformer is highly dependent on the formation of an intramolecular hydrogen bond.*

Spectroscopic Properties: A Computational Window into Molecular Structure

Quantum chemical calculations can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data and confirming structural assignments.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the chemical environment of atomic nuclei. Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra and provide insights into conformational equilibria. The peculiar upfield chemical shift of cyclobutane protons (around 1.96 ppm) compared to larger cycloalkanes is attributed to the shielding effects of the C-C bond framework.

Table 2: Calculated vs. Experimental ¹H NMR Chemical Shifts for Cyclobutane

| Proton Environment | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| Cyclobutane | 2.01 | 1.96 |

Note: The calculated value is based on theoretical studies of cyclobutane. The presence of hydroxyl groups in this compound will alter these chemical shifts.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can accurately predict vibrational frequencies, which are invaluable for assigning experimental spectra and identifying conformer-specific vibrational bands. A key feature in the IR spectrum of vicinal diols is the O-H stretching region, which is sensitive to hydrogen bonding. Intramolecular hydrogen bonds typically lead to a red-shift (lower frequency) of the O-H stretching vibration. A benchmark study on vicinal diols, including trans-cyclobutane-1,2-diol, has demonstrated the utility of combining Raman jet spectroscopy with scaled harmonic DFT predictions for conformational assignment[1].

Experimental Protocols: A Guide to the Computational Methodology

The accuracy of quantum chemical calculations is highly dependent on the chosen methodology. The following section outlines a robust computational protocol for the study of this compound, based on widely accepted practices in the field.

Software

The Gaussian suite of programs is a standard choice for this type of calculation.

Conformational Search

A thorough conformational search is the first critical step. This can be achieved through systematic modification of key dihedral angles or by using specialized software for conformational sampling.

Geometry Optimization and Frequency Calculations

The geometries of all identified conformers should be optimized to find the stationary points on the potential energy surface. Subsequent frequency calculations are essential to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. A commonly used and reliable level of theory for this purpose is DFT with the B3LYP functional and a Pople-style basis set such as 6-311+G(d,p).[2]

Calculation of Spectroscopic Properties

-

NMR: The GIAO (Gauge-Independent Atomic Orbital) method is the standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

-

IR and Raman: Vibrational frequencies, IR intensities, and Raman activities are obtained from the frequency calculations performed after geometry optimization.

Solvent Effects

To model the behavior of this compound in solution, implicit solvent models such as the Polarizable Continuum Model (PCM) can be incorporated into the calculations.

Visualizing Computational Workflows and Molecular Logic

Graphviz diagrams are provided to illustrate key workflows and relationships in the computational study of this compound.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Conformational interconversion pathways for this compound isomers.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for dissecting the intricate conformational landscape and spectroscopic signatures of this compound. By employing robust computational protocols centered around Density Functional Theory, researchers can gain a detailed understanding of the relative stabilities of its various conformers, the influence of intramolecular hydrogen bonding, and the origins of its spectroscopic properties. This knowledge is critical for applications ranging from reaction mechanism elucidation to rational drug design, where the three-dimensional structure of molecules dictates their function. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for future computational investigations into this important class of cyclic diols.

References

An In-depth Technical Guide to the Ring Strain Analysis of Cyclobutane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ring strain inherent in the cyclobutane-1,2-diol structure. It delves into the theoretical underpinnings of ring strain, quantitative data, experimental and computational protocols for its determination, and the specific conformational intricacies introduced by the hydroxyl substituents.

Introduction to Ring Strain in Cyclobutane (B1203170)

Ring strain is a form of instability in cyclic molecules that arises from deviations from ideal geometric parameters.[1] In cycloalkanes, this strain is primarily a combination of two factors:

-

Angle Strain (Baeyer Strain): This occurs when the bond angles between ring atoms are forced to deviate from the optimal sp³ tetrahedral angle of 109.5°.[2][3][4] For a planar cyclobutane, the internal angles would be 90°, leading to significant angle strain.[1][3]

-

Torsional Strain (Pitzer Strain): This results from eclipsing interactions between adjacent substituents (typically hydrogen atoms) on the ring.[1][4] In a flat cyclobutane ring, all eight C-H bonds would be eclipsed, creating substantial torsional strain.

To alleviate this combined strain, cyclobutane is not planar. It adopts a puckered or "butterfly" conformation.[5][6] This folding slightly decreases the C-C-C bond angles to about 88°, which marginally increases angle strain, but it significantly reduces the torsional strain by moving the hydrogen atoms away from a fully eclipsed arrangement.[1][6] The total ring strain energy of unsubstituted cyclobutane is considerable, measured to be approximately 26.3 kcal/mol.[7] This inherent strain makes the cyclobutane ring a reactive motif, a property that can be exploited in chemical synthesis.

Caption: Sources of ring strain in the cyclobutane ring system.

Conformational Analysis of this compound

The introduction of two hydroxyl (-OH) groups onto the cyclobutane ring creates stereoisomers (cis and trans) and introduces new conformational considerations, primarily intramolecular hydrogen bonding and steric interactions. These factors modulate the ring's puckering and overall strain.

-

trans-Cyclobutane-1,2-diol (B3393599): In the trans isomer, the two hydroxyl groups are on opposite faces of the ring. To minimize steric repulsion, the molecule will adopt a puckered conformation where the large -OH groups can reside in pseudo-equatorial positions. Intramolecular hydrogen bonding is generally not favored in this isomer due to the large distance between the hydroxyl groups.

-

cis-Cyclobutane-1,2-diol: In the cis isomer, the hydroxyl groups are on the same face of the ring. This proximity allows for the possibility of intramolecular hydrogen bonding (one -OH group acting as a donor and the other as an acceptor).[8][9] This interaction can stabilize a specific puckered conformation, potentially influencing the degree of ring puckering and the overall strain energy. The formation of a five-membered ring through the hydrogen bond (O-H···O) can lock the diol into a less flexible conformation compared to the unsubstituted ring.

Caption: Key conformational drivers for this compound isomers.

Quantitative Strain Energy Data

| Compound | Strain Energy (kcal/mol) | Key Structural Features |

| Cyclobutane | ~26.3[7] | Puckered ring, C-C-C angle ~88°[1] |

| cis-Cyclobutane-1,2-diol | Estimated ~24-26 | Puckered ring, stabilized by intramolecular H-bonding |

| trans-Cyclobutane-1,2-diol | Estimated ~25-27 | Puckered ring, -OH groups in pseudo-equatorial positions |

Note: The values for the diols are estimates based on theoretical calculations and the known effects of substituents on four-membered rings. The actual values can vary depending on the computational method used.

Methodologies for Ring Strain Analysis

The determination of ring strain involves a combination of experimental and computational protocols.

Experimental Protocol: Combustion Calorimetry

Combustion calorimetry is a classic experimental method for determining the total energy content of a molecule.[3] The strain energy is then deduced by comparing this value to a strain-free reference.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with an excess of pure oxygen to ensure complete combustion.

-

Ignition: The sample is ignited electrically.

-

Calorimetry: The bomb is submerged in a known quantity of water in a calorimeter. The temperature change of the water is meticulously measured to calculate the heat released during combustion (ΔH°comb).

-

Calculation of Enthalpy of Formation (ΔH°f): Using known heats of formation for CO₂ and H₂O, the standard enthalpy of formation for the diol is calculated.

-

Strain Energy Calculation: A theoretical, strain-free enthalpy of formation is calculated using Benson's group increment theory, which assigns specific enthalpy values to different chemical groups.[10] The ring strain energy is the difference between the experimental ΔH°f and the calculated strain-free ΔH°f.

Computational Protocol: Homodesmotic Reactions

Computational chemistry offers a powerful and direct method for calculating strain energy.[10] The use of isodesmic or homodesmotic reactions is a standard approach to isolate the strain energy by ensuring that the number and types of bonds are conserved on both sides of a hypothetical reaction.[11][12]

Methodology (using a Density Functional Theory - DFT approach):

-

Structure Optimization: The 3D structures of the strained molecule (this compound) and suitable strain-free reference molecules (e.g., butane, ethanol) are computationally optimized to find their lowest energy conformers. A common DFT functional for this is ωB97M-D4 with a basis set like Def2-TZVPP.[13]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain the zero-point vibrational energy (ZPVE).

-

Homodesmotic Reaction Design: A balanced hypothetical reaction is constructed. For this compound, a possible reaction is: this compound + 2 Ethane → 1,2-Ethanediol + Propane + Propane

-

Energy Calculation: The total electronic energy (including ZPVE) for each molecule in the reaction is calculated.

-

Strain Energy Calculation: The strain energy is the calculated enthalpy change (ΔH) of this reaction. Since the bond types are conserved, the ΔH is attributed solely to the release of strain from the cyclic reactant.

Caption: A typical workflow for computational ring strain determination.

Implications for Drug Development and Synthesis

The inherent ring strain of the cyclobutane core in this compound has significant implications:

-

Reactivity: The high strain energy means that reactions involving the opening of the cyclobutane ring are thermodynamically favorable. This makes cyclobutane derivatives useful synthetic intermediates for accessing linear 1,4-dicarbonyl compounds or for ring-expansion reactions.[14][15]

-

Conformational Rigidity: The puckered ring and, in the cis-isomer, intramolecular hydrogen bonding, lead to a more rigid structure compared to acyclic diols. In drug design, this conformational constraint can be advantageous for locking a molecule into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.

-

Metabolic Stability: While strained rings can be reactive, they are not always metabolically labile. The specific enzymatic environment dictates the stability of the ring in vivo. Understanding the strain can help predict potential metabolic pathways.

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Ring Strain in Cycloalkanes [quimicaorganica.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Solubility of Cyclobutane-1,2-diol in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of cyclobutane-1,2-diol in common organic solvents. Due to the limited availability of specific quantitative data in public literature, this document outlines the predicted solubility based on the physicochemical properties of the molecule and the principle of "like dissolves like." Furthermore, it presents a detailed experimental protocol for the precise and accurate determination of the thermodynamic solubility of this compound. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to effectively utilize this compound in various solvent systems.

Introduction to this compound and its Solubility

This compound is a vicinal diol with a four-membered carbon ring. Its molecular structure, featuring two hydroxyl (-OH) groups, imparts a polar character to the molecule. The presence of these hydroxyl groups allows for hydrogen bonding, which is a critical factor in determining its solubility profile. The general principle of "like dissolves like" suggests that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[1][2][3]

Predicted Qualitative Solubility Profile

Based on its molecular structure, the solubility of this compound in various common organic solvents can be predicted as follows:

-

High Solubility: In polar protic solvents such as methanol, ethanol, and other short-chain alcohols, this compound is expected to exhibit high solubility.[4] This is due to the strong hydrogen bonding interactions between the hydroxyl groups of the diol and the alcohol solvents. Similarly, good solubility is anticipated in polar aprotic solvents like acetone, where dipole-dipole interactions and hydrogen bond acceptance play a significant role.

-

Moderate Solubility: In solvents of intermediate polarity, such as ethyl acetate (B1210297) and dichloromethane, moderate solubility is expected.

-

Low to Negligible Solubility: In non-polar solvents like diethyl ether, hexane, and toluene, this compound is predicted to have low to negligible solubility.[1] The non-polar nature of these solvents does not favorably interact with the polar hydroxyl groups of the diol.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | CH₃OH | 5.1 | 25 | Data to be determined | Data to be determined |

| Ethanol | C₂H₅OH | 4.3 | 25 | Data to be determined | Data to be determined |

| Acetone | C₃H₆O | 5.1 | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data to be determined | Data to be determined |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data to be determined | Data to be determined |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | 25 | Data to be determined | Data to be determined |

| Hexane | C₆H₁₄ | 0.1 | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Thermodynamic Solubility Determination